molecular formula C20H23N5O3 B12266781 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12266781
M. Wt: 381.4 g/mol
InChI Key: VOLCWFPCLRFDBF-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

7-methoxy-3-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H23N5O3/c1-27-15-3-4-16-17(11-15)22-13-25(19(16)26)12-14-6-9-24(10-7-14)20-21-8-5-18(23-20)28-2/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3

InChI Key

VOLCWFPCLRFDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CC(=N4)OC

Origin of Product

United States

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